molecular formula C18H13FN2O3S B10821582 2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

カタログ番号 B10821582
分子量: 356.4 g/mol
InChIキー: LDMHZAQFLWCKDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of TUG-1197 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Synthetic Route:

    Formation of Benzothiazole Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazole ring.

    Introduction of Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form TUG-1197.

Industrial Production Methods: While specific industrial production methods for TUG-1197 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

化学反応の分析

TUG-1197 undergoes various chemical reactions, including:

    Oxidation: TUG-1197 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-yloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidized Derivatives: These products result from the oxidation of specific functional groups within TUG-1197.

    Reduced Derivatives: These products result from the reduction of specific functional groups within TUG-1197.

    Substituted Derivatives: These products result from the substitution of the pyridin-2-yloxy group with other nucleophiles.

科学的研究の応用

TUG-1197 has been extensively studied for its potential therapeutic applications, particularly in the fields of metabolic disorders and inflammation .

    Chemistry: TUG-1197 serves as a valuable tool compound for studying the structure-activity relationships of FFA4 agonists.

    Biology: The compound is used to investigate the biological functions of FFA4 in various tissues, including the gastrointestinal tract, lungs, and adipose tissue.

    Medicine: TUG-1197 has shown promise in preclinical studies for the treatment of obesity, type 2 diabetes, and inflammatory diseases. It has been shown to regulate the secretion of hormones involved in glucose metabolism and appetite control.

    Industry: The compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.

作用機序

TUG-1197 exerts its effects by selectively activating the free fatty acid receptor 4 (FFA4). Upon binding to FFA4, TUG-1197 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways .

Molecular Targets and Pathways:

    FFA4 Activation: TUG-1197 binds to FFA4, leading to the activation of G protein-coupled signaling pathways.

    Calcium Mobilization: The activation of FFA4 by TUG-1197 results in an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.

    Anti-inflammatory Effects: TUG-1197 has been shown to exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines.

類似化合物との比較

TUG-1197 is compared with other FFA4 agonists, such as compound 2 and GSK137647A .

Similar Compounds:

    Compound 2: Another FFA4 agonist with similar activity but different structural features.

    GSK137647A: A nonacidic sulfonamide FFA4 agonist with comparable potency.

Uniqueness of TUG-1197:

    Selectivity: TUG-1197 is highly selective for FFA4 and does not show significant activity on other free fatty acid receptors such as FFA1, FFA2, and FFA3.

    Potency: TUG-1197 exhibits high potency in activating FFA4, making it a valuable tool for studying the receptor’s functions.

特性

分子式

C18H13FN2O3S

分子量

356.4 g/mol

IUPAC名

2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C18H13FN2O3S/c19-14-9-15(11-16(10-14)24-18-7-3-4-8-20-18)21-12-13-5-1-2-6-17(13)25(21,22)23/h1-11H,12H2

InChIキー

LDMHZAQFLWCKDT-UHFFFAOYSA-N

正規SMILES

C1C2=CC=CC=C2S(=O)(=O)N1C3=CC(=CC(=C3)F)OC4=CC=CC=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。